

An In-depth Technical Guide to 6-Methoxy-1-Indanamine Hydrochloride

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Compound of Interest

Compound Name: 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The information is intended for a scientific audience and is supported by structured data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and further research.

Chemical and Physical Properties

6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane class. The indane skeleton is comprised of a benzene ring fused to a cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Below is a summary of its key chemical and physical properties.

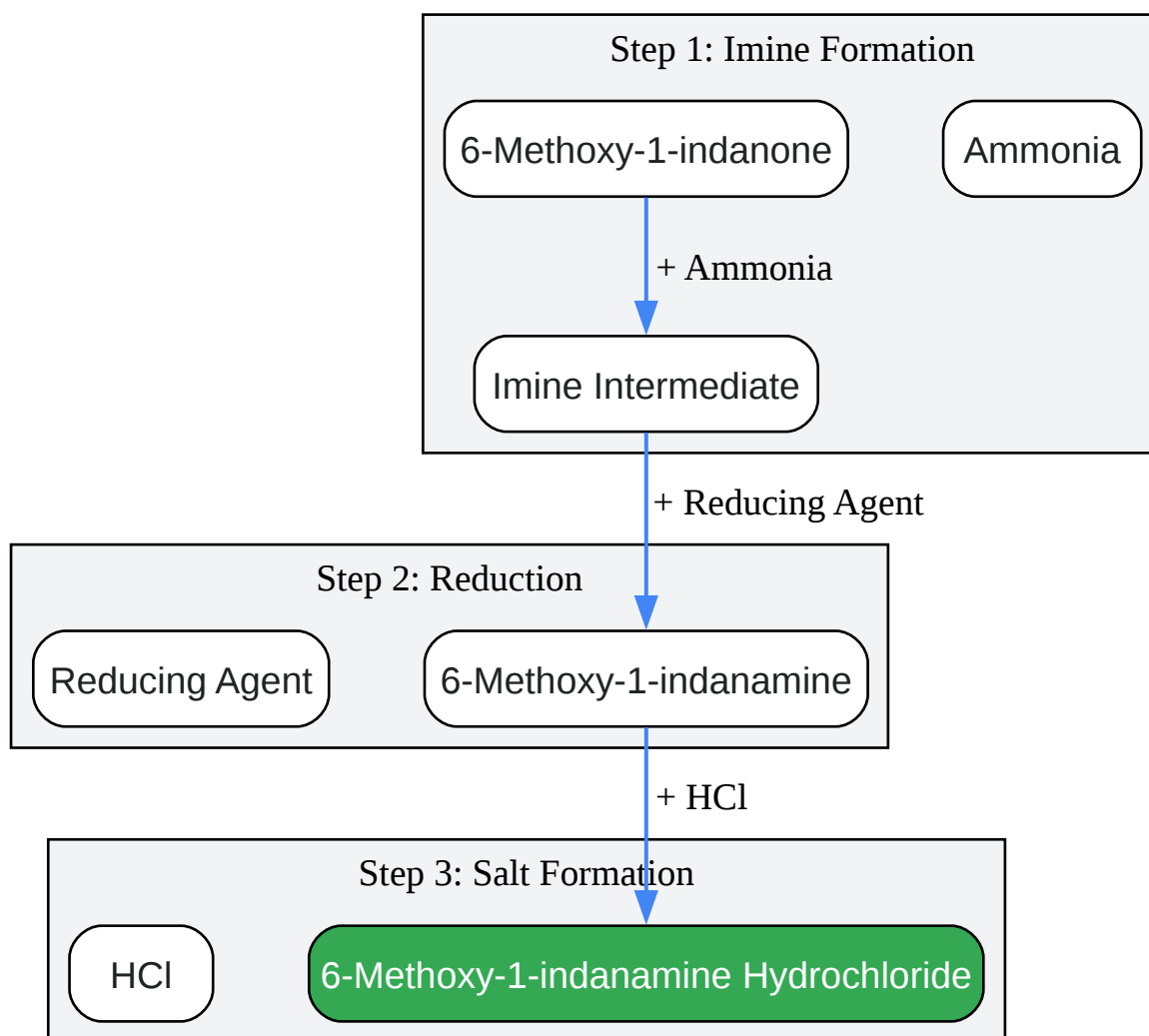
Property	Value	Reference
Chemical Name	6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride	[1]
Synonyms	6-Methoxy-1-aminoindan hydrochloride, 6-Methoxyindan-1-yl amine hydrochloride	[1][2]
CAS Number	103028-80-4	[1][2]
Molecular Formula	C ₁₀ H ₁₄ ClNO	[2]
Molecular Weight	199.68 g/mol	[1]
Canonical SMILES	<chem>COC1=CC2=C(CCC2N)C=C1.Cl</chem>	[1]
Boiling Point	301.4 °C at 760 mmHg (for free base)	[1]
Flash Point	136.1 °C (for free base)	[1]
Vapor Pressure	0.000789 mmHg at 25°C (for free base)	[1]
LogP	2.34150 (for free base)	[1]
Hydrogen Bond Donor Count	2 (for free base)	[1]
Hydrogen Bond Acceptor Count	2 (for free base)	[1]
Rotatable Bond Count	1 (for free base)	[1]

Synthesis

The primary route for the synthesis of 6-methoxy-1-indanamine hydrochloride is through the reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone. This common and versatile reaction in medicinal chemistry involves the formation of an imine intermediate, which is then reduced to the desired amine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the commercially available 6-methoxy-1-indanone.



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Synthetic workflow for 6-methoxy-1-indanamine hydrochloride.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 6-methoxy-1-indanamine hydrochloride from 6-methoxy-1-indanone.

Materials:

- 6-Methoxy-1-indanone
- Ammonium acetate or ammonia in methanol
- Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol (anhydrous)
- Dichloromethane
- Hydrochloric acid (ethanolic or ethereal solution)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation and Reduction (One-Pot Method):
 - To a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
 - Slowly add the sodium cyanoborohydride solution to the reaction mixture.

- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, quench the reaction by the slow addition of water.
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - To the resulting aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture to a pH of 8-9.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanamine free base.
- Purification (Optional):
 - The crude product can be purified by column chromatography on silica gel if necessary.
- Salt Formation:
 - Dissolve the purified 6-methoxy-1-indanamine free base in a minimal amount of diethyl ether or ethanol.
 - Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6-methoxy-1-indanamine hydrochloride.

Spectral Data (Predicted)

While specific spectral data for 6-methoxy-1-indanamine hydrochloride is not readily available in the searched literature, the following tables outline the expected characteristics based on its chemical structure and data from analogous compounds.

Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic CH	6.7 - 7.2	m	3H
CH-NH ₂	4.1 - 4.3	t or dd	1H
OCH ₃	~3.8	s	3H
CH ₂ (benzylic)	2.8 - 3.1	m	2H
CH ₂	1.8 - 2.5	m	2H
NH ₂	Variable	br s	2H

Predicted ^{13}C NMR Spectral Data

Carbon	Chemical Shift (ppm)
Aromatic C-O	155 - 160
Aromatic C	110 - 145
C-NH ₂	55 - 60
OCH ₃	~55
CH ₂ (benzylic)	30 - 35
CH ₂	25 - 30

Predicted Mass Spectrometry Data

Ion	m/z
[M+H] ⁺ (free base)	164.11
[M] ⁺ (molecular ion of free base)	163.10

Pharmacology and Mechanism of Action

The pharmacological profile of 6-methoxy-1-indanamine hydrochloride has not been extensively characterized in the scientific literature. However, based on its structural similarity to other aminoindanes, it is predicted to act as a monoamine neurotransmitter reuptake inhibitor and/or releasing agent. Aminoindanes are known to interact with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

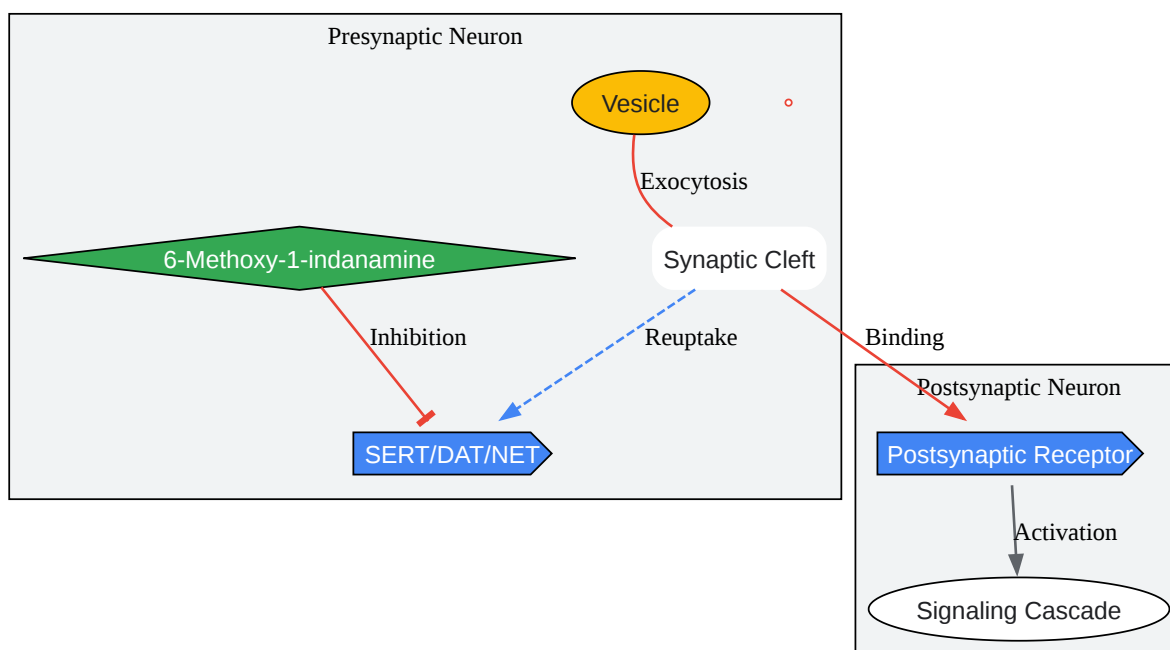
The historical development of aminoindanes includes research into their potential as anti-Parkinsonian drugs due to their monoamine oxidase (MAO) inhibitory activity.^[3] More recently, some aminoindane derivatives have been identified as novel psychoactive substances.^{[3][4]}

Predicted Pharmacological Profile

Target	Action
Serotonin Transporter (SERT)	Inhibition of reuptake / Releasing agent
Dopamine Transporter (DAT)	Inhibition of reuptake / Releasing agent
Norepinephrine Transporter (NET)	Inhibition of reuptake / Releasing agent
Monoamine Oxidase (MAO)	Potential for inhibition

Conceptual Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism by which an aminoindane compound is expected to exert its effects at a synapse. By blocking the reuptake transporters, the concentration of monoamine neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.



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Conceptual mechanism of monoamine reuptake inhibition.

Safety and Handling

As with any research chemical, 6-methoxy-1-indanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methoxy-1-indanamine hydrochloride is a member of the pharmacologically relevant aminoindane class. While specific data for this compound is limited, this guide provides a solid

foundation for researchers by outlining its chemical properties, a reliable synthetic route, and a predicted pharmacological profile based on its structural analogues. Further research is warranted to fully elucidate its specific biological activities and potential therapeutic applications.

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